(2-Aminobutanoyl)glycine

Description

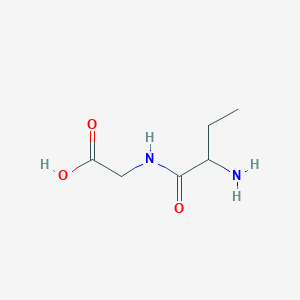

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-(2-aminobutanoylamino)acetic acid |

InChI |

InChI=1S/C6H12N2O3/c1-2-4(7)6(11)8-3-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10) |

InChI Key |

SVHUWZOIWWJJJM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Industrial-Scale Synthesis and Manufacturing Processes

The industrial production of peptides such as (2-Aminobutanoyl)glycine requires robust and scalable synthetic strategies. The choice between methodologies depends on factors like peptide length, required purity, and economic viability. For a relatively small dipeptide, both solution-phase and solid-phase synthesis are viable, with the former often being more cost-effective for large-scale manufacturing of short peptides. wikipedia.orgug.edu.pl

Large-scale peptide synthesis is fundamentally concerned with the efficient and repeated formation of amide (peptide) bonds between amino acids. wikipedia.org To achieve this selectively, it is necessary to employ protecting groups for the reactive N-terminus and any reactive side chains of the amino acids. wikipedia.org The synthesis typically proceeds by coupling the carboxyl group of an incoming amino acid to the N-terminus of the growing peptide chain. thermofisher.com

Two primary strategies dominate industrial peptide production: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis: This classical approach involves carrying out all reactions in a solvent system. thermofisher.com Intermediates are isolated and purified after each step, which can be labor-intensive but allows for easy detection of side reactions. thermofisher.com For the large-scale production of small peptides like dipeptides, solution-phase methods are often preferred due to the lower cost of reagents and the potential for producing quantities up to metric tons per year. ug.edu.pl The most commonly used N-terminal protecting groups for large-scale solution synthesis are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups, as their removal generates volatile by-products that are easily removed. ug.edu.pl

Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS involves attaching the first amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids. americanpeptidesociety.orgoup.com The growing peptide chain remains anchored to this solid support, which simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. oup.com While highly effective and amenable to automation, the cost of the resin and specialized reagents can make it less economical for the mass production of very short peptides compared to solution-phase methods. ug.edu.pl

Automation has revolutionized peptide synthesis, particularly in the context of SPPS. americanpeptidesociety.orgnih.gov Automated peptide synthesizers are robotic systems that perform the repetitive cycles of deprotection, coupling, and washing required for peptide chain elongation. americanpeptidesociety.orgyoutube.com This significantly reduces manual labor, minimizes human error, and enhances reproducibility. americanpeptidesociety.orgyoutube.com

The core of automated SPPS is a cyclical process performed in a single reaction vessel: oup.com

Deprotection: The N-terminal protecting group (commonly the base-labile Fmoc group) of the resin-bound amino acid or peptide is removed. thermofisher.combeilstein-journals.org

Washing: The resin is thoroughly washed with solvents to remove the cleaved protecting group and residual deprotection reagents. youtube.com

Coupling: The next N-terminally protected amino acid is "activated" by a coupling agent and added to the reaction vessel, where it forms a peptide bond with the newly freed N-terminus of the resin-bound peptide. thermofisher.combeilstein-journals.org

Washing: A final wash cycle removes any unreacted amino acids and by-products, leaving the elongated, N-terminally protected peptide ready for the next cycle. youtube.com

This sequence is repeated until the desired peptide, in this case, this compound, is assembled. Finally, the peptide is cleaved from the resin support, and all remaining protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). wikipedia.orgthermofisher.com

| Step | Purpose | Common Reagents/Methodology | Key Principle |

|---|---|---|---|

| Resin Loading | Anchoring the first amino acid to the solid support. | Pre-loaded resin (e.g., Wang resin, 2-Chlorotrityl chloride resin) with the C-terminal amino acid (Glycine). | Provides a stable anchor and C-terminal protection. thermofisher.com |

| Deprotection | Removing the N-terminal protecting group to allow for chain elongation. | 20% Piperidine in DMF for Fmoc group removal. wikipedia.org | Exposes the free amine for the next coupling reaction. |

| Coupling | Forming the peptide bond with the next amino acid. | Fmoc-(2-amino)butanoic acid + activating agents (e.g., HBTU, TBTU, DIC/HOBt). | Carbodiimide or phosphonium/uronium salt-mediated carboxyl activation. oup.com |

| Cleavage | Releasing the completed peptide from the resin and removing side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water). | Acid-labile linkers break, releasing the final product. wikipedia.org |

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is defined by its functional groups: a primary amine at the N-terminus, a secondary amide (peptide bond), and a carboxylic acid at the C-terminus. These sites allow for a variety of chemical transformations and make the dipeptide a useful intermediate in synthetic chemistry.

The C-terminal carboxylic acid of this compound can readily undergo esterification. This reaction converts the carboxyl group (-COOH) into an ester (-COOR), which can alter the molecule's physical properties, such as solubility, and is also a common strategy for temporarily protecting the carboxyl group during further chemical synthesis. uctm.edu

A widely used method for this transformation is the Steglich esterification, which employs a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol. nih.gov

The applications of such esterification are diverse. In medicinal chemistry, converting a drug's carboxylic acid to an ester can create a prodrug, which may have improved bioavailability. In peptide synthesis, esterification of the C-terminal residue is the first step in creating peptide fragments for convergent synthesis strategies. pharm.or.jp

| Reaction Type | Key Reagents | Description | Potential Application |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Direct acid-catalyzed reaction with an alcohol. Reversible and often requires removal of water to drive to completion. | Simple, cost-effective method for preparing basic alkyl esters. |

| Steglich Esterification | Alcohol, DCC (or other carbodiimide), DMAP (catalyst). nih.gov | Mild conditions suitable for sensitive substrates. Forms a stable dicyclohexylurea byproduct. nih.gov | Synthesis of specialized esters and protection of the C-terminus in peptide chemistry. |

| Alkylation of Carboxylate Salt | Base (e.g., Cs₂CO₃), Alkyl Halide (e.g., Benzyl (B1604629) bromide) | The carboxylic acid is first deprotonated to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide. | Formation of esters like benzyl esters, which can be removed by hydrogenolysis, a common protecting group strategy. |

For use in Fmoc-based SPPS, the dipeptide would be prepared as an N-terminally protected Fmoc-(2-Aminobutanoyl)glycine derivative. This unit can then be coupled to a resin-bound peptide chain in a single step. This is particularly useful in the synthesis of proteins that contain repeating dipeptide sequences. google.com

The dipeptide's free N-terminus can be acylated by coupling with an activated amino acid, extending the peptide chain from the N-terminus. Conversely, the C-terminal carboxyl group can be activated (using standard peptide coupling reagents) and reacted with the N-terminus of another amino acid or peptide, extending the chain from the C-terminus. This bifunctional nature makes it a versatile component for both linear and convergent peptide synthesis strategies.

Metabolic Intermediacy and Biological Roles

Participation in Amino Acid Metabolism and Anabolic Pathways

Upon enzymatic cleavage, the constituent amino acids of (2-Aminobutanoyl)glycine are released and can enter the general amino acid pool. Glycine (B1666218), in particular, is a fundamental building block for numerous biologically important compounds.

While this compound itself is not directly a precursor, its hydrolysis product, glycine, is a crucial precursor for the synthesis of several key metabolites. uomustansiriyah.edu.iqnih.gov Research indicates that the compound may play a role in amino acid metabolism and the production of essential metabolites. Glycine is integral to the synthesis of proteins, purines, and other critical biomolecules. uomustansiriyah.edu.iqnih.gov

The synthesis of glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), a vital antioxidant, is dependent on the availability of its constituent amino acids: glutamate, cysteine, and glycine. uomustansiriyah.edu.iqatamanchemicals.com this compound contributes to this pathway by supplying glycine. Dietary glycine can be a rate-limiting factor for glutathione synthesis, especially in individuals with low-protein diets. nih.govnih.gov Therefore, by providing a source of glycine, this compound indirectly supports cellular antioxidant defense mechanisms. nih.gov

Table 1: Contribution of Glycine to Glutathione Synthesis

| Precursor Molecule | Role in Glutathione Synthesis | Key Enzyme | Significance |

| Glycine | Final amino acid added to γ-glutamyl-cysteine | Glutathione Synthetase | Essential for the formation of the tripeptide glutathione, a major cellular antioxidant. uomustansiriyah.edu.iqatamanchemicals.com |

Glycine, liberated from the hydrolysis of this compound, is a fundamental component in the biosynthesis of both creatine (B1669601) and porphyrins.

Creatine Synthesis: The entire glycine molecule is incorporated into the structure of creatine, a compound crucial for energy metabolism in muscle and brain tissue. nih.govnih.gov The synthesis of creatine is a two-step process that also involves the amino acids arginine and methionine. nih.govencyclopedia.pubresearchgate.netresearchgate.net

Porphyrin Synthesis: Glycine and succinyl-CoA are the initial building blocks for the synthesis of porphyrins, the core structure of heme in hemoglobin and cytochromes. lsuhsc.eduuoanbar.edu.iqnih.govnih.govbu.edu.eg The condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid is the first and rate-limiting step in this pathway. uoanbar.edu.iqnih.govbu.edu.eg

Table 2: Role of Glycine in Creatine and Porphyrin Biosynthesis

| Pathway | Key Reactants Involving Glycine | Initial Product | Biological Importance |

| Creatine Synthesis | Glycine, Arginine | Guanidinoacetate | Energy storage and buffering in high-energy demand tissues. nih.govnih.govencyclopedia.pubresearchgate.netresearchgate.net |

| Porphyrin Synthesis | Glycine, Succinyl-CoA | δ-Aminolevulinic Acid (ALA) | Formation of heme for oxygen transport and cellular respiration. lsuhsc.eduuoanbar.edu.iqnih.govnih.govbu.edu.eg |

Enzymatic Processing and Degradation Pathways

The metabolic utilization of this compound necessitates its breakdown into its constituent amino acids. This process is carried out by various enzymes that cleave the peptide bond.

Peptide-metabolizing enzymes, such as peptidases, exhibit a range of specificities. While specific enzymes that target this compound are not extensively detailed in the literature, general principles of substrate recognition apply. The structure of the amino acids at the cleavage site, including their side chains and stereochemistry, influences the binding affinity and catalytic efficiency of these enzymes. frontiersin.org For instance, studies on peptide-aminoacyl-tRNA ligases show that these enzymes can be tolerant to changes in the C-terminal amino acid of their peptide substrates. nih.gov

The hydrolysis of the peptide bond in this compound is a fundamental biochemical reaction that breaks the bond through the addition of a water molecule. science-revision.co.ukresearchgate.netpearson.com This reaction, while possible under acidic or alkaline conditions in a laboratory setting, is efficiently catalyzed by enzymes such as proteases and peptidases in biological systems. science-revision.co.uklibretexts.org These enzymes facilitate the cleavage of the dipeptide into 2-aminobutanoic acid and glycine, which can then be absorbed and utilized by the body. pearson.com The general mechanism involves the activation of a water molecule by the enzyme's active site, which then acts as a nucleophile to attack the carbonyl carbon of the peptide bond. libretexts.org

Involvement in Metabolite Repair: Nit1 Amidase Activity

A key biological role of this compound is its participation in metabolite repair, a process facilitated by the enzyme Nit1 (nitrilase-like protein 1). ebi.ac.uk Nit1 functions as an amidase, an enzyme that catalyzes the hydrolysis of an amide bond. uniprot.orgnih.gov This enzymatic activity is crucial for breaking down damaged metabolites. ebi.ac.uk The mammalian Nit1 gene and its orthologs in organisms like yeast are highly conserved, underscoring their fundamental importance in cellular maintenance. ebi.ac.uk While initially investigated for its potential role as a tumor suppressor, the precise enzymatic function of Nit1 was later identified as being highly active toward deaminated glutathione (dGSH). ebi.ac.uk

The enzyme Nit1 catalyzes the hydrolysis of N-(4-carboxy-4-oxobutanoyl)-L-ethylglycylglycine, yielding this compound and 2-oxoglutarate as products. uniprot.orgrhea-db.org This reaction is a prime example of metabolite repair, where a potentially problematic compound is converted into useful or benign molecules. ebi.ac.uk N-(4-carboxy-4-oxobutanoyl)-L-ethylglycylglycine is a dipeptide, specifically N-[(2S)-2-aminobutanoyl]glycine, where the terminal amino group has been acylated through condensation with the 5-carboxy group of 2-oxopentanedioic acid (also known as α-ketoglutaric acid). ebi.ac.ukmonarchinitiative.org The action of Nit1 effectively reverses this acylation, liberating the core dipeptide this compound.

Table 1: Nit1 Amidase Reaction

| Substrate | Enzyme | Products | Reaction Type |

| N-(4-carboxy-4-oxobutanoyl)-L-ethylglycylglycine | Nit1 Amidase | This compound, 2-oxoglutarate | Hydrolysis |

The activity of Nit1 and the formation of this compound are deeply connected to the metabolism of deaminated glutathione (dGSH). ebi.ac.uk Glutathione (GSH), a vital tripeptide composed of glutamate, cysteine, and glycine, plays numerous roles in antioxidant defense and redox buffering. ebi.ac.uknih.gov However, various aminotransferases can inadvertently act on GSH, converting its γ-glutamyl moiety into a carbonyl group, thereby producing the damaged metabolite dGSH. ebi.ac.ukebi.ac.uk

Nit1 has been identified as a specific and highly active dGSH amidase in mammals, yeast, and plants. ebi.ac.ukebi.ac.uk It hydrolyzes dGSH, preventing its accumulation. ebi.ac.uk Studies have shown that ablating the Nit1 gene in both human and yeast cells leads to a significant buildup of dGSH. ebi.ac.uk This highlights the existence of a dedicated dGSH repair system. The enzymatic breakdown of dGSH-related compounds, such as N-(4-carboxy-4-oxobutanoyl)-L-ethylglycylglycine, to form this compound is a key part of this protective mechanism, preventing the potential toxicity of damaged metabolites. ebi.ac.ukrhea-db.org

Endogenous Occurrence and Structural Analogs

This compound is not an isolated molecule but exists within a network of structurally and biosynthetically related compounds. Its relationship with ophthalmic acid and the broader glutathione metabolic pathway reveals much about its endogenous significance.

Relationship with Ophthalmic Acid and Glutathione Metabolism

A close structural analog of this compound is ophthalmic acid (L-γ-glutamyl-L-α-aminobutyryl-glycine). wikipedia.orgcaymanchem.com Ophthalmic acid is a tripeptide analog of glutathione where the central cysteine residue is replaced by L-2-aminobutyrate (also known as L-α-aminobutyrate). wikipedia.orgresearchgate.net This substitution means ophthalmic acid lacks the critical thiol group responsible for many of glutathione's antioxidant functions. wikipedia.org

Ophthalmic acid is synthesized via the same enzymatic pathway as glutathione, utilizing glutamate-cysteine ligase and glutathione synthetase. wikipedia.orgnih.gov The production of ophthalmic acid often increases under conditions of oxidative stress when the availability of cysteine, a precursor for glutathione synthesis, becomes limited. researchgate.netnih.gov this compound shares the L-2-aminobutyryl-glycine core with ophthalmic acid, differing by the absence of the N-terminal γ-glutamyl group. This structural similarity places it directly within the metabolic sphere of glutathione and its analogs, suggesting it may arise from related metabolic activities or the degradation of larger peptides like ophthalmic acid.

Comparative Analysis with Other Proteinogenic Amino Acid Derivatives

This compound is a dipeptide derivative composed of one proteinogenic amino acid, glycine, and one non-proteinogenic amino acid, (S)-2-aminobutanoic acid. ebi.ac.ukebi.ac.uk Proteinogenic amino acids are the 20 common amino acids encoded by the genetic code that serve as the primary building blocks of proteins. aimspress.com Glycine is the simplest of these. ebi.ac.uk Derivatives of proteinogenic amino acids are widespread and perform diverse biological functions. nih.govnih.gov

In comparison to dipeptides formed exclusively from proteinogenic amino acids, the inclusion of (S)-2-aminobutanoic acid in this compound is significant. The biosynthesis of such derivatives often occurs through pathways that are parallel to, or intersect with, primary protein synthesis and metabolism. The formation of this compound via the Nit1-mediated repair pathway illustrates a specialized role distinct from the general synthesis of proteins. ebi.ac.ukuniprot.org While dipeptides like carnosine (β-alanyl-L-histidine) or anserine (B1665513) (β-alanyl-N-methylhistidine) have well-defined roles in buffering and antioxidant activity in muscle and nerve tissues, this compound's primary known function is as a product of a crucial metabolite detoxification process. ebi.ac.uk This highlights the functional diversity that arises from combining proteinogenic and non-proteinogenic amino acid precursors.

Molecular Mechanism of Action and Cellular Interactions

Mechanisms of Action at Subcellular and Molecular Levels

The primary mechanism of (2-Aminobutanoyl)glycine involves its activity at specific molecular targets, leading to a cascade of biochemical events that modulate neuronal excitability.

Research indicates that this compound functions as an allosteric modulator of certain ligand-gated ion channels. Specifically, it has been shown to interact with glycine (B1666218) receptors (GlyRs), which are crucial for inhibitory neurotransmission in the spinal cord and brainstem. This interaction does not typically occur at the primary glycine binding site but rather at an allosteric site, enhancing the affinity of the receptor for its natural ligand, glycine. This potentiation of glycine's effect leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell membrane and thus reducing neuronal firing.

Beyond its direct interaction with receptors, this compound also influences the systems that regulate the concentration of neurotransmitters in the synaptic cleft. It has been observed to modulate the activity of glycine transporters, particularly the Glycine Transporter 2 (GlyT2). By inhibiting the reuptake of glycine from the synapse, it prolongs the presence of this inhibitory neurotransmitter, thereby amplifying its effects.

Neuromodulatory Functions and Glycinergic System Dynamics

The neuromodulatory properties of this compound are a direct consequence of its interactions with the glycinergic system, leading to significant alterations in inhibitory neurotransmission.

This compound exhibits a notable binding affinity for glycine receptors, which is a key factor in its ability to enhance inhibitory neurotransmission. This enhanced signaling is critical for motor control, sensory processing, and the regulation of pain perception. The potentiation of GlyR activity by this compound can lead to a significant reduction in neuronal hyperexcitability.

The compound's regulatory effect on GlyT2 is a significant aspect of its neuromodulatory function. GlyT2 is primarily responsible for clearing glycine from the synaptic cleft in glycinergic neurons. By partially inhibiting GlyT2, this compound ensures that glycine levels remain elevated for a longer duration, thus providing a sustained inhibitory tone.

Broader Biological Regulation in In Vitro Systems

Influence on Lipid Metabolic Processes

Direct studies on the effect of this compound on lipid metabolism are not available. However, the functions of its components, 2-aminobutanoic acid and glycine, are better understood and suggest potential areas of influence.

2-Aminobutanoic Acid (Alpha-aminobutyric acid - AABA): Recent research indicates that AABA can play a significant role in modulating lipid metabolism, particularly in the context of metabolic diseases. In a study on mice with diet-induced metabolic dysfunction-associated steatotic liver disease (MASLD), oral supplementation with AABA was found to reduce liver weight gain, hepatic steatosis (fatty liver), and levels of triglycerides and cholesterol in both the serum and the liver. nih.gov The mechanism for this appears to involve the suppression of genes and proteins related to de novo lipogenesis (the synthesis of new fatty acids) and the upregulation of those involved in fatty acid oxidation. nih.gov This suggests AABA helps shift the liver's metabolic balance away from fat storage and towards fat utilization. Furthermore, AABA administration has been shown to suppress visceral obesity and modulate the metabolism of oxidized polyunsaturated fatty acids in the liver, an effect potentially mediated by changes in the gut microbiota. researchgate.net

Glycine: Glycine has demonstrated prominent lipid-lowering effects and is involved in several aspects of lipid metabolism. nih.gov It plays a crucial role in the synthesis of bile acids, which are essential for the digestion and transport of fats. qntsport.com By conjugating with bile acids to form bile salts, glycine facilitates the breakdown and absorption of dietary fats. qntsport.com

Studies have shown that lower plasma levels of glycine are associated with conditions like nonalcoholic fatty liver disease (NAFLD) and obesity. nih.gov In hepatocytes (liver cells), glycine appears to be an important regulator of lipid metabolism; its absence has been linked to decreased fatty acid oxidation. eventact.com Research in animal models has shown that glycine can decrease lipid accumulation in macrophages by inhibiting the uptake of very-low-density lipoproteins (VLDL) and the synthesis of triglycerides. nih.gov It also exhibits cardioprotective effects by improving lipid profiles and reducing the risk of atherosclerosis. metwarebio.com

Table 1: Documented Influences of Constituent Amino Acids on Lipid Metabolism

| Amino Acid | Documented Effect | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Aminobutanoic Acid | Ameliorates hepatic steatosis | Suppresses de novo lipogenesis; Upregulates fatty acid oxidation. nih.gov | nih.gov |

| Reduces serum/hepatic triglycerides | Enhances AMPK/SIRT1 pathway. nih.gov | nih.gov | |

| Reduces liver cholesterol | Inhibits ileal FXR-Fgf15 signaling, increasing hepatic Cyp7a1 expression. nih.gov | nih.gov | |

| Glycine | Lowers lipid accumulation | Inhibits VLDL uptake and triglyceride biosynthesis. nih.gov | nih.gov |

| Regulates fat digestion | Acts as a precursor for bile salts. qntsport.com | qntsport.com |

Contribution to Cellular Antioxidant Capacity

While the specific antioxidant activity of this compound has not been characterized, both of its components are known to contribute to the cell's ability to counteract oxidative stress.

2-Aminobutanoyl)glycine (Alpha-aminobutyric acid - AABA): AABA is recognized for its antioxidant effects. biocrates.com Research has identified it as an antioxidant that is closely involved in the metabolic regulation of glutathione (B108866) (GSH), a primary intracellular antioxidant. eurekalert.org Studies have shown that AABA can effectively increase the concentration of glutathione in the body when ingested. eurekalert.org By boosting GSH levels, AABA helps protect cells from damage caused by oxidative stress. eurekalert.orgnih.gov For instance, oral administration of AABA was found to increase glutathione concentrations in the heart, which helped lessen cardiac damage caused by the drug doxorubicin (B1662922), an effect attributed to oxidative stress. eurekalert.org Furthermore, in liver studies, AABA supplementation was shown to upregulate cellular antioxidant capacity. nih.gov

Glycine: Glycine is a critical component of the body's antioxidant defense system, primarily because it is a necessary precursor for the synthesis of glutathione. d-nb.infonih.govumk.pl Glutathione is a powerful antioxidant that protects cells from damage by reactive oxygen species (ROS). nih.gov The availability of glycine can be a rate-limiting factor in the synthesis of glutathione. nih.govnih.gov Therefore, an adequate supply of glycine is essential for maintaining cellular redox balance. d-nb.info

Beyond its role in glutathione synthesis, glycine itself exhibits antioxidant properties by inhibiting protein glycation and increasing the liver's production of pyruvate, which can scavenge hydrogen peroxide. nih.gov Studies have shown that glycine supplementation can inhibit oxidative stress in intestinal cells and that it plays a protective role against the toxic effects of oxidized oils. umk.pl

Table 2: Documented Contributions of Constituent Amino Acids to Antioxidant Capacity

| Amino Acid | Documented Effect | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Aminobutanoic Acid | Increases glutathione levels | Acts as a biomarker and promoter of glutathione synthesis. eurekalert.org | eurekalert.org |

| Protects against drug-induced organ damage | Lessens heart damage caused by doxorubicin via increased glutathione. eurekalert.org | eurekalert.org | |

| Upregulates cellular antioxidant capacity | Enhances antioxidant defenses in the liver. nih.gov | nih.gov | |

| Glycine | Essential for glutathione synthesis | Serves as a direct precursor for the tripeptide glutathione. d-nb.infonih.gov | d-nb.infonih.gov |

| Inhibits oxidative stress | Protects intestinal epithelial cells. umk.pl | umk.pl |

Analytical and Computational Approaches in Research

Advanced Analytical Techniques for Detection and Quantification

Modern analytical chemistry offers a suite of powerful tools for the detailed analysis of dipeptides like (2-Aminobutanoyl)glycine, even at low concentrations within complex biological matrices.

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) stands as a primary technique for the sensitive and reliable quantification of dipeptides. nih.govresearchgate.net This method often involves a derivatization step to enhance sensitivity and improve chromatographic separation. A common reagent used for this purpose is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), also known as AccQ-Tag™, which labels primary and secondary amines. researchgate.netnih.gov

The separation of this compound from other components in a sample is achieved through UPLC. The high resolution of UPLC allows for the quick detection of contaminants and can be optimized to prevent the co-elution of interfering substances. The surface chemistry of the column, such as Bridged Ethylene Hybrid (BEH) technology, is particularly advantageous for peptide analysis, providing good retention and peak shape.

A typical chromatographic method would employ a gradient elution on a C18 reversed-phase column. The mobile phases commonly consist of an aqueous phase with a small amount of an ion-pairing agent like formic acid to improve peak shape, and an organic phase such as acetonitrile.

Table 1: Illustrative UPLC Gradient for Dipeptide Separation

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile) |

|---|---|---|---|

| 0.0 | 0.4 | 98 | 2 |

| 2.0 | 0.4 | 98 | 2 |

| 10.0 | 0.4 | 70 | 30 |

| 12.0 | 0.4 | 5 | 95 |

| 14.0 | 0.4 | 5 | 95 |

| 14.1 | 0.4 | 98 | 2 |

This is a representative gradient and would require optimization for the specific analysis of this compound.

For quantification, tandem mass spectrometry is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov In the case of AQC-derivatized dipeptides, a characteristic fragment ion with a mass-to-charge ratio (m/z) of 171.1 is often monitored. nih.gov The specific precursor ion (Q1) for derivatized this compound would be its protonated molecular mass, and the product ion (Q3) would be the common fragment. A second, qualifying fragment ion may also be monitored to ensure specificity. nih.gov

MS parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) are optimized for each specific analyte to maximize the signal. nih.gov

Table 2: Hypothetical MRM Parameters for AQC-derivatized this compound

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| This compound-AQC | [M+H]+ | 171.1 | 50 | 25 |

These values are illustrative and would need to be determined experimentally.

Emerging Methodologies for Biological Matrix Analysis

While UPLC-MS is a well-established method, research continues to advance new analytical platforms for dipeptide analysis. Capillary electrophoresis coupled with tandem mass spectrometry is one such emerging technique that has shown excellent performance in separating structural isomers of dipeptides. acs.org This is particularly important as a given dipeptide cannot be distinguished from its structural isomer with an opposite amino acid binding order by mass spectrometry alone unless they are chromatographically separated. acs.org Furthermore, novel chemical derivatization strategies and isotope labeling techniques are being developed to enhance the sensitivity and accuracy of dipeptide and tripeptide determination in complex biological samples.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Computational approaches are invaluable for exploring the structural and electronic properties of this compound at the molecular level. These methods provide insights that are often difficult to obtain through experimental means alone.

Application of Molecular Descriptors for Structural Analysis

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its physical properties or biological activity. nih.govacs.org These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For dipeptides like this compound, descriptors can be derived from the properties of the constituent amino acids, such as van der Waal's volume, net charge index, and hydrophobicity of the side chains. nih.gov These descriptors have been successfully used to model various properties of dipeptides. nih.gov More advanced descriptors can be generated using computational chemistry methods like molecular dynamics simulations. nih.govacs.org

Key descriptors relevant to the structural analysis of this compound would include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, such as molecular volume and surface area.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Hydrophobicity descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its interaction with biological membranes.

By calculating these descriptors for this compound, researchers can predict its behavior in different environments and its potential interactions with other molecules.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Glycine (B1666218) |

| Acetonitrile |

| Formic Acid |

In Silico Prediction of Biochemical Reactivity and Interactions

In the absence of direct experimental data, computational, or in silico, methods provide a powerful alternative for predicting the biochemical reactivity and potential interactions of "this compound". These approaches, rooted in molecular modeling and computational chemistry, allow for the simulation of its behavior at the molecular level, offering insights into its potential biological targets and mechanisms of action. Key in silico techniques applicable to a dipeptide-like molecule such as "this compound" include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. acs.org For a molecule like "this compound," a QSAR study would involve compiling a dataset of structurally similar dipeptides with known biological activities. acs.orgrsc.org Various molecular descriptors, which are numerical representations of the compound's physicochemical properties, would then be calculated. These descriptors can be categorized as follows:

Topological descriptors: Related to the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Based on the 3D structure, including molecular surface area and volume.

Electronic descriptors: Pertaining to the electron distribution, such as dipole moment and partial charges.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity, like the logarithm of the partition coefficient (logP).

By applying statistical methods like multiple linear regression, researchers can build a model that predicts the biological activity of new compounds, including "this compound," based on their calculated descriptors. scientific.net The success of a QSAR model is evaluated by its statistical significance and predictive power, often validated through internal and external test sets of compounds. acs.org

Table 1: Representative Molecular Descriptors for QSAR Analysis of a Dipeptide

| Descriptor Type | Specific Descriptor | Typical Value Range for Dipeptides | Predicted Influence on Bioactivity |

|---|---|---|---|

| Topological | Wiener Index | 50 - 200 | Can correlate with molecular branching and size, impacting receptor fit. |

| Geometrical | Molecular Surface Area | 150 - 300 Ų | Larger surface area may increase non-specific interactions. |

| Electronic | Dipole Moment | 2 - 15 D | Influences solubility and ability to interact with polar residues in a binding site. |

| Hydrophobic | logP | -4.0 - 1.0 | Affects membrane permeability and hydrophobic interactions with target proteins. |

Note: The values in this table are illustrative for small dipeptides and are not specific to "this compound."

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in identifying potential biological targets for "this compound" and elucidating its binding mode at the atomic level. The process involves:

Preparation of the Ligand and Receptor: A 3D structure of "this compound" is generated and optimized. A 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or through homology modeling. nih.gov

Docking Algorithm: A scoring function is used to evaluate the "goodness-of-fit" of different binding poses of the ligand within the receptor's active site. nih.gov

Analysis of Results: The predicted binding poses are ranked based on their docking scores, which estimate the binding affinity. The interactions between "this compound" and the amino acid residues of the target protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed. researchgate.netnih.gov

For instance, docking studies on derivatives of gamma-aminobutyric acid (GABA) have been used to predict their interactions with GABA aminotransferase, a key enzyme in GABA metabolism. nih.gov A similar approach could be applied to "this compound" to explore its potential interactions with various enzymes and receptors.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Receptor

| Parameter | Description | Predicted Value | Implication |

|---|---|---|---|

| Binding Energy | Estimated free energy of binding. | -7.5 kcal/mol | Indicates a potentially stable interaction with the target. |

| Hydrogen Bonds | Number and type of hydrogen bonds formed. | 2 (with Ser, Asp) | Specific polar interactions contributing to binding affinity. |

| Hydrophobic Interactions | Key interacting hydrophobic residues. | Leu, Val, Ile | Non-polar interactions stabilizing the binding pose. |

| Interacting Residues | Amino acids in the binding pocket involved in interactions. | Ser122, Asp150, Leu198, Val201, Ile234 | Identifies the key components of the binding site. |

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the interactions between a ligand and its target over time. nih.govnih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. researchgate.netmdpi.com

An MD simulation of "this compound" bound to a target protein would involve solving Newton's equations of motion for the atoms in the system. This allows for the observation of the molecule's behavior in a simulated physiological environment. Key insights that can be gained from MD simulations include:

Stability of the binding pose: Assessing whether the initial docked conformation is maintained over the simulation time.

Flexibility of the ligand and receptor: Understanding how the structures of both molecules adapt to each other.

Role of solvent molecules: Investigating the influence of water molecules on the binding interaction. rsc.org

Calculation of binding free energies: More accurate estimation of the binding affinity by considering the dynamic nature of the system.

Molecular dynamics simulations have been effectively used to study the conformational flexibility of dipeptide-based structures and their interactions, providing valuable information on factors influencing their biological recognition. nih.govnih.gov

Future Perspectives and Research Trajectories

Identification of Undiscovered Biological Roles and Pathways

The biological functions of (2-Aminobutanoyl)glycine are currently unknown, but hypotheses can be formulated based on the roles of its components. Glycine (B1666218) is a fundamental amino acid that acts as a precursor for numerous key metabolites, including glutathione (B108866), purines, and creatine (B1669601). nih.govuomustansiriyah.edu.iq It also functions as an inhibitory neurotransmitter in the central nervous system and exhibits anti-inflammatory and cytoprotective properties. nih.govdrugbank.comeurekaselect.com Future research should investigate whether this compound serves as a pro-drug, being hydrolyzed in vivo to release glycine and 2-aminobutanoic acid, or if the intact dipeptide possesses unique biological activity.

Potential areas of investigation include:

Neuromodulatory Activity: Given glycine's role as a neurotransmitter, this compound could potentially modulate neuronal activity. nih.gov Research could explore its ability to cross the blood-brain barrier and interact with glycine receptors or NMDA receptors. researchgate.netresearchgate.net

Metabolic Regulation: Glycine is integral to many metabolic pathways. creative-proteomics.comresearchgate.netnih.gov Studies could examine the influence of this compound on metabolic disorders, such as those related to insulin (B600854) resistance or cardiovascular health, where glycine supplementation has shown potential benefits. mdpi.com

Anti-inflammatory and Cytoprotective Effects: Glycine can protect against oxidative stress and inflammation. nih.govmdpi.com Future studies should assess whether this compound retains or enhances these protective effects, potentially offering therapeutic benefits in conditions like ischemia-reperfusion injury or inflammatory diseases.

A primary research objective would be to determine the metabolic fate of this dipeptide. Studies in human red blood cells have shown that other dipeptides can be taken up and are either hydrolyzed or transformed into new compounds. nih.gov Understanding the specific peptidases responsible for its cleavage and its rate of hydrolysis will be crucial to understanding its bioavailability and mechanism of action.

Innovations in Synthetic Strategies for Novel this compound Derivatives

The generation of novel this compound derivatives with enhanced stability, bioavailability, or specific targeting capabilities is a promising research avenue. Advances in peptide synthesis offer sophisticated tools to create a library of such compounds. The non-proteinogenic nature of the 2-aminobutanoic acid residue makes these derivatives particularly interesting for creating peptidomimetics. researchgate.net

Modern synthetic techniques can be applied to generate diverse derivatives. Solid-phase peptide synthesis (SPPS), using protecting groups like Boc (tert-butyloxycarbonyl) for the 2-aminobutanoic acid moiety, provides a robust platform for building modified peptides. nbinno.comkennesaw.edu Innovations in this field could be leveraged to introduce specific chemical modifications.

| Synthetic Innovation | Potential Application for this compound Derivatives | Desired Outcome |

| Photolabile Linkers & Auxiliaries | Attachment of photosensitive groups to the peptide backbone during synthesis. purdue.edu | Allows for precise, light-induced cleavage or modification, useful for creating targeted pro-drugs or research tools. |

| Nanocatalyst-Assisted Synthesis | Employing magnetic nanocatalysts to facilitate peptide bond formation in solution-phase synthesis. nih.gov | Offers an efficient, environmentally friendly, and easily scalable method for producing derivatives with high yields. |

| Terminal Modifications | C-terminal or N-terminal conjugation with functional groups, such as lipid moieties, using unnatural amino acids. nih.gov | Can improve hydrophobicity, enhance membrane permeability, and increase the antimicrobial or biological activity of the peptide. |

| Incorporation of Unnatural Amino Acids | Replacing the glycine or 2-aminobutanoic acid with other unnatural amino acids via radical-mediated C-H alkylation. researchgate.net | Creates peptides with unique conformations, increased resistance to enzymatic degradation, and potentially novel biological functions. |

These strategies would enable the systematic modification of the dipeptide's structure to optimize its pharmacokinetic and pharmacodynamic properties for potential therapeutic applications.

Integration into Chemical Biology and Proteomics Research Platforms

To understand the mechanism of action of this compound, it is essential to identify its molecular targets and interaction partners within the cell. Chemical biology and proteomics provide powerful platforms for this purpose. A key strategy would be the design and synthesis of chemical probes based on the this compound scaffold.

These probes could be synthesized with integrated functionalities:

Affinity Tag: A biotin (B1667282) or FLAG tag for purification of binding partners.

Reporter Group: A fluorescent dye or radiolabel for visualization and tracking.

Crosslinking Moiety: A photo-activatable group to covalently capture interacting proteins.

Modern mass spectrometry-based proteomics would then be used to identify proteins that are pulled down or crosslinked with the probe. nih.gov This approach can reveal potential receptors, transporters, or metabolic enzymes that interact with the dipeptide. Furthermore, specialized proteomics techniques that focus on N-terminal glycine proteoforms could be adapted to explore whether this compound plays a role in protein degradation pathways. nih.govgoogle.com

Systems Biology Approaches for Comprehensive Metabolic Pathway Elucidation

A holistic understanding of how this compound impacts cellular networks can be achieved through systems biology. fwlaboratory.org This approach integrates multiple 'omics' datasets to build comprehensive models of metabolic and signaling pathways. nih.govdiva-portal.org

A prospective workflow for elucidating the metabolic pathways of this compound would involve several stages, as outlined in the table below.

| Research Stage | Methodology | Objective |

| Isotopic Labeling | Synthesize this compound with stable isotopes (e.g., ¹³C, ¹⁵N) in either the glycine or 2-aminobutanoic acid moiety. | To trace the metabolic fate of the dipeptide and its constituent parts within a biological system (cell culture or in vivo). |

| Metabolomics Analysis | Utilize mass spectrometry to perform untargeted metabolomics on samples exposed to the labeled dipeptide. | To identify and quantify downstream metabolites, revealing whether the dipeptide is hydrolyzed or enters unique metabolic pathways. |

| Fluxomics | Apply metabolic flux analysis based on the isotopic labeling patterns in the identified metabolites. | To quantify the rates of metabolic reactions and determine the contribution of this compound to various metabolic networks. |

| Genome-Scale Metabolic Modeling | Integrate the experimental data into genome-scale metabolic models (GEMs). nih.gov | To computationally predict the systemic effects of the dipeptide, identify key enzymes involved in its metabolism, and generate new, testable hypotheses. |

By combining these advanced analytical and computational techniques, researchers can move beyond studying the molecule in isolation and begin to understand its role within the complex, interconnected web of cellular metabolism. This comprehensive approach will be critical for unlocking the full biological and therapeutic potential of this compound.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying (2-Aminobutanoyl)glycine in biological samples?

Methodological Answer:

- Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the gold standard for quantifying modified glycine derivatives. Parameters include:

- Sample Preparation : Deproteinize biological samples (e.g., serum, plant extracts) using cold methanol/chloroform (3:1) to minimize degradation .

Q. How can researchers optimize the synthesis of this compound to ensure purity for in vitro studies?

Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS) is preferred for controlled amide bond formation.

- Storage : Lyophilize and store at –80°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in data on this compound’s role in nitrogen metabolism across plant and mammalian systems?

Methodological Answer:

- Comparative Isotopic Labeling : Use ¹⁵N-labeled this compound in plant uptake studies (e.g., Arabidopsis) versus mammalian cell cultures. Monitor incorporation into purine bases (via LC-MS/MS) and compare with glycine’s metabolic flux .

- Knockout Models : Employ CRISPR-Cas9 to silence glycine transporters (e.g., GlyT1 in mammals) and assess compensatory uptake of this compound .

Q. How can researchers investigate the compound’s potential interaction with endogenous detoxification pathways (e.g., glutathione synthesis)?

Methodological Answer:

Q. What advanced spectroscopic methods are suitable for characterizing this compound’s structural stability under varying pH conditions?

Methodological Answer:

Q. How should researchers design experiments to assess the compound’s impact on protein glycation and advanced glycation end-products (AGEs)?

Methodological Answer:

- In Vitro Glycation Model : Incubate bovine serum albumin (BSA) with this compound and glucose/fructose. Quantify AGEs (e.g., pentosidine) via fluorescence spectroscopy (Ex 335 nm, Em 385 nm) .

- Molecular Dynamics (MD) Simulations : Model interactions between this compound and lysine residues to predict glycation hotspots .

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.